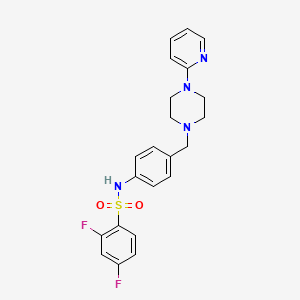

2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperazine ring, and a benzenesulfonamide group . These functional groups are common in many bioactive molecules and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various coupling reactions, such as the Suzuki-Miyaura coupling . This involves the reaction of boronic esters with halogenated compounds in the presence of a palladium catalyst .

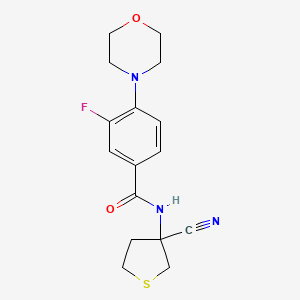

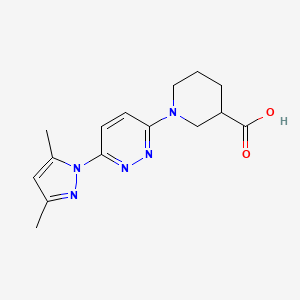

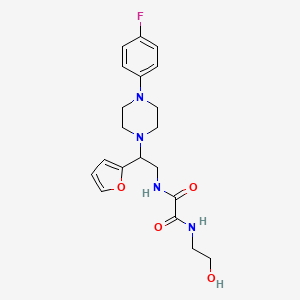

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, as well as the benzenesulfonamide group. The pyridine ring is a six-membered ring with one nitrogen atom, while the piperazine ring is a six-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the pyridine ring could undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions with acids or bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the pyridine and piperazine rings could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization in Drug Development : Sulfonamide derivatives have been synthesized and characterized for their potential in drug development, particularly as antagonists in various therapeutic areas. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists for the prevention of HIV-1 infection illustrates the role of sulfonamide derivatives in developing novel therapeutic agents. These compounds undergo rigorous structural characterization, including NMR, MS, and IR spectroscopy, to confirm their potential as candidate compounds for further drug development (Cheng De-ju, 2015).

Antineoplastic Applications : Sulfonamide compounds have also been explored for their antineoplastic (anti-cancer) properties. For example, flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia (CML). Studies focus on identifying the metabolites of such compounds in patients to understand their metabolic pathways, which is crucial for optimizing therapeutic efficacy and safety (Aishen Gong et al., 2010).

Antimicrobial Activity : The search for new bioactive compounds has led to the synthesis of novel sulfonamide derivatives with significant antimicrobial activity. Research in this area focuses on developing new heterocyclic compounds that can combat various microbial strains, highlighting the versatility of sulfonamide derivatives in addressing resistance issues in antimicrobial therapy (N. Desai et al., 2016).

Anti-Malarial Potential : The structural modification of sulfonamide derivatives to enhance their anti-malarial activity is another area of interest. Studies involve synthesizing and characterizing compounds for their potential as anti-malarial agents, underscoring the role of chemical synthesis in medicinal chemistry for developing new therapeutic agents (W. Cunico et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors .

Mode of Action

It is known that similar compounds bind with high affinity to their targets, which can lead to a variety of biological effects .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown significant biological activities, indicating that they may have a broad spectrum of effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2S/c23-18-6-9-21(20(24)15-18)31(29,30)26-19-7-4-17(5-8-19)16-27-11-13-28(14-12-27)22-3-1-2-10-25-22/h1-10,15,26H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRNJXPNOVBFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2626468.png)

![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)

![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)